molecular formula C13H21NO3 B6310541 N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde;  98% CAS No. 1335034-75-7

N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%

Cat. No. B6310541
CAS RN: 1335034-75-7
M. Wt: 239.31 g/mol
InChI Key: UQRDWBUTDRBGSD-LXKPXOPUSA-N
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Description

N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is an organic compound with the chemical formula C10H15NO3. It is a colorless solid that is soluble in water and various organic solvents. It is used in the synthesis of many different compounds, including drugs, polymers, and other organic compounds. It is also used in the synthesis of chiral compounds, which are important for many pharmaceutical applications. The compound has been studied extensively in the scientific literature, and its structure and properties have been well characterized.

Scientific Research Applications

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde has a variety of applications in scientific research. It is used in the synthesis of chiral compounds, which are important for many pharmaceutical applications. It is also used in the synthesis of polymers and other organic compounds. It has been used in the synthesis of compounds for use in drug discovery and drug development. Additionally, it has been used in the synthesis of compounds for use in medicinal chemistry and biochemistry.

Mechanism of Action

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is an organic compound that is used in the synthesis of many different compounds. Its mechanism of action is based on its ability to form covalent bonds with other molecules. The compound is activated by a base, such as pyridine, and then reacts with the desired amine to form the desired product. This reaction is highly efficient and can be used to synthesize a wide range of compounds.
Biochemical and Physiological Effects
N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is a colorless solid that is soluble in water and various organic solvents. It is not known to have any direct biochemical or physiological effects. However, it is used in the synthesis of many different compounds, including drugs, polymers, and other organic compounds. These compounds may have direct biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde has several advantages for use in lab experiments. It is highly efficient and can be used to synthesize a wide range of compounds. It is also relatively inexpensive and readily available. The main limitation of this compound is that it is not known to have any direct biochemical or physiological effects.

Future Directions

There are a number of potential future directions for research involving N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde. First, further research could be conducted to examine the biochemical and physiological effects of compounds synthesized using this compound. Second, further research could be conducted to examine the potential applications of this compound in drug discovery and drug development. Third, further research could be conducted to examine the potential applications of this compound in medicinal chemistry and biochemistry. Fourth, further research could be conducted to explore the potential uses of this compound in the synthesis of polymers and other organic compounds. Finally, further research could be conducted to explore the potential uses of this compound in the synthesis of chiral compounds.

Synthesis Methods

N-Boc-(+/-)-cis (N-Boc-(+/-)-cis (exo) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde; 98%) -2-amino-bicyclo[2.2.1]heptan-3-carbaldehyde is synthesized using a two-step process. First, a Boc-protected amino acid is reacted with a dicyclohexylcarbodiimide (DCC) in the presence of a base, such as pyridine, to form an activated ester. Then, the activated ester is reacted with the desired amine to form the desired product. This method is highly efficient and can be used to synthesize a wide range of compounds.

properties

IUPAC Name

tert-butyl N-[(2S,3R)-3-formyl-2-bicyclo[2.2.1]heptanyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-11-9-5-4-8(6-9)10(11)7-15/h7-11H,4-6H2,1-3H3,(H,14,16)/t8?,9?,10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRDWBUTDRBGSD-LXKPXOPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C2CCC(C2)C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1[C@@H](C2CCC1C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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